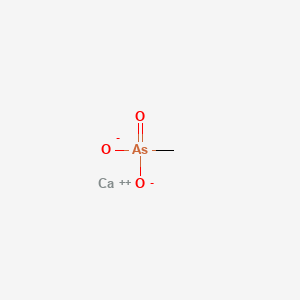

calcium;methyl-dioxido-oxo-λ5-arsane

Description

Calcium;methyl-dioxido-oxo-λ⁵-arsane (hypothetical formula: Ca[CH₃AsO₃]) is a calcium salt derived from the arsenic(V)-containing anion, methyl-dioxido-oxo-λ⁵-arsane ([CH₃AsO₃]²⁻). This compound features a pentavalent arsenic center bonded to a methyl group, two oxido (O²⁻) groups, and one oxo (O) group. The λ⁵ notation indicates the hypervalent arsenic configuration.

Propriétés

Numéro CAS |

6423-72-9 |

|---|---|

Formule moléculaire |

CH3AsCaO3 |

Poids moléculaire |

178.03 g/mol |

Nom IUPAC |

calcium;methyl-dioxido-oxo-λ5-arsane |

InChI |

InChI=1S/CH5AsO3.Ca/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2 |

Clé InChI |

VTOKNEHMFFTVSM-UHFFFAOYSA-L |

SMILES |

C[As](=O)([O-])[O-].[Ca+2] |

SMILES canonique |

C[As](=O)([O-])[O-].[Ca+2] |

Autres numéros CAS |

6423-72-9 |

Pictogrammes |

Health Hazard |

Numéros CAS associés |

124-58-3 (Parent) |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of arsonic acid, methyl-, calcium salt (1:1) typically involves the reaction of methylarsonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The general reaction can be represented as follows:

[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{Ca(OH)}_2 \rightarrow \text{CH}_3\text{AsCaO}_3 + 2\text{H}_2\text{O} ]

In industrial production, the process may involve additional steps to ensure the purity and stability of the final product. This includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

calcium;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

Reduction: It can be reduced to form lower oxidation state arsenic compounds.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsine .

Applications De Recherche Scientifique

calcium;methyl-dioxido-oxo-λ5-arsane has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.

Biology: The compound is studied for its effects on biological systems, particularly its toxicity and metabolic pathways.

Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, although its toxicity limits its therapeutic applications.

Industry: It is widely used in agriculture as a pesticide and herbicide to control weeds and pests .

Mécanisme D'action

The mechanism of action of arsonic acid, methyl-, calcium salt (1:1) involves the inhibition of key enzymes and metabolic pathways in target organisms. The compound interferes with the synthesis of essential biomolecules, leading to cellular dysfunction and death. Molecular targets include enzymes involved in oxidative phosphorylation and DNA synthesis .

Comparaison Avec Des Composés Similaires

Calcium Arsenate (Ca₃(AsO₄)₂)

Calcium arsenate is a well-studied insecticide and herbicide. Key comparisons include:

- Structure : Unlike the methyl-substituted arsenic in the target compound, calcium arsenate contains a fully oxidized arsenate ([AsO₄]³⁻) anion.

- Toxicity: Calcium arsenate is highly toxic due to arsenic’s bioavailability in the +5 oxidation state.

- Applications : Historically used in agriculture, calcium arsenate’s use has declined due to environmental and health concerns. The methyl derivative might offer controlled-release properties for niche applications.

Lead-Arsenic Complexes (e.g., [89901-39-3])

The lead-arsenic compound [diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-λ⁵-arsane (CAS 89901-39-3) shares structural similarities with the target compound:

- Metal Center : Lead (Pb²⁺) vs. calcium (Ca²⁺). Lead’s higher toxicity and environmental persistence contrast with calcium’s biocompatibility.

- Ligand Complexity: Both compounds feature organoarsenic ligands, but the lead derivative includes bulky phenyl and sulfanyl groups, likely reducing reactivity compared to the methyl-dioxido-oxo ligand in the calcium analog .

Calcium Zirconate (CaZrO₃)

A high-temperature ceramic material with divergent chemistry but comparable cation framework:

Functional Comparisons with Pharmaceutical Analogs

Calcium Mefolinate ()

Calcium mefolinate (C₂₀H₂₃CaN₇O₆) is a calcium salt of 5-methyltetrahydrofolate, used in folate deficiency. While distinct in structure, its pharmaceutical relevance highlights calcium’s role in stabilizing bioactive anions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.